molecular formula C9H12O4 B13517110 Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate

Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate

Cat. No.: B13517110
M. Wt: 184.19 g/mol
InChI Key: PULKLUZXQLBWBI-UHFFFAOYSA-N
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Description

. It is characterized by its unique structure, which includes an oxetane ring and an ethynyl group, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can be synthesized through a series of chemical reactions involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide, followed by treatment with phenols and oxidation with potassium permanganate in aqueous sodium hydroxide . The reaction conditions typically involve room temperature and mild bases like potassium carbonate in acetone .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The ethynyl group allows for substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous sodium hydroxide.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxetanes and acetates, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring and ethynyl group play crucial roles in its reactivity and binding affinity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the oxetane ring.

    Methyl butyrate: Another ester with a different alkyl group.

    Ethyl propionate: Similar ester structure but with a different carbon chain length

Uniqueness

Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is unique due to its oxetane ring and ethynyl group, which confer distinct chemical properties and reactivity compared to other esters. These features make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-(3-ethynyloxetan-3-yl)oxyacetate

InChI

InChI=1S/C9H12O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h1H,4-7H2,2H3

InChI Key

PULKLUZXQLBWBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1(COC1)C#C

Origin of Product

United States

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